N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine

Antiviral Prodrug Design Cell Permeability

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine (CAS not assigned, molecular formula C22H35N3O10, molecular weight 501.53 g/mol) is a synthetically modified uridine nucleoside analog. The compound features a distinctive N3-substitution pattern bearing a chiral (2S)-configured side chain with dual tert-butoxycarbonyl (Boc) protecting groups, which confers unique physicochemical properties and a prodrug-like profile relative to unprotected or mono-substituted uridine analogs.

Molecular Formula C22H35N3O10
Molecular Weight 501.5 g/mol
Cat. No. B15597914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine
Molecular FormulaC22H35N3O10
Molecular Weight501.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H35N3O10/c1-21(2,3)34-15(28)9-12(23-19(31)35-22(4,5)6)10-25-14(27)7-8-24(20(25)32)18-17(30)16(29)13(11-26)33-18/h7-8,12-13,16-18,26,29-30H,9-11H2,1-6H3,(H,23,31)/t12-,13+,16+,17+,18+/m0/s1
InChIKeyFDLHVQCIGWTSFW-NYMASUJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine: A Strategic N3-Protected Uridine Analog for Antiviral and CNS Procurement


N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine (CAS not assigned, molecular formula C22H35N3O10, molecular weight 501.53 g/mol) is a synthetically modified uridine nucleoside analog [1]. The compound features a distinctive N3-substitution pattern bearing a chiral (2S)-configured side chain with dual tert-butoxycarbonyl (Boc) protecting groups, which confers unique physicochemical properties and a prodrug-like profile relative to unprotected or mono-substituted uridine analogs . This structural architecture positions the compound as a specialized research tool in antiviral discovery programs targeting RNA virus replication, as well as in CNS-focused studies investigating anticonvulsant and anxiolytic mechanisms .

Chiral (2S) uridine analog with dual Boc protection, providing a latent amine handle for bioconjugation and prodrug strategies
Designed for RNA virus polymerase inhibition screening and antiviral target engagement studies
Suitable for CNS nucleoside pharmacology research, including anticonvulsant and anxiolytic model-response investigation

Why N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine Cannot Be Replaced by Generic Uridine or Simple N3-Substituted Analogs


Generic uridine and its common N3-substituted analogs (e.g., N3-methyluridine, N3-benzyluridine) exhibit fundamentally distinct physicochemical and pharmacological profiles that preclude simple interchangeability in research settings. The target compound's dual Boc-protected side chain imparts substantial lipophilicity enhancement, which alters cellular permeability and intracellular trafficking patterns compared to hydrophilic N3-alkyl or N3-aryl uridine derivatives . Crucially, the Boc groups serve as acid-labile protecting moieties, enabling controlled deprotection under mild acidic conditions to unmask a free amine functionality — a chemoselective handle not present in permanently substituted N3-alkyl or N3-aryl analogs . This latent amine enables downstream bioconjugation, prodrug activation, or further functionalization that is impossible with conventional N3-substituted uridines. Furthermore, the (2S) stereochemistry at the side chain alpha-carbon introduces chiral recognition potential with biological targets (e.g., nucleoside transporters, metabolic enzymes) that is absent in achiral N3-substituents .

Lipophilicity mismatch Dual Boc groups substantially increase lipophilicity compared to unsubstituted uridine, altering cellular permeability and intracellular trafficking patterns.
Latent functionality absent Simple N3-alkyl or N3-aryl uridine analogs lack the acid-labile Boc protection and cannot provide a chemoselective amine for downstream bioconjugation.
Chiral recognition lost Achiral N3-substituents cannot engage stereospecific nucleoside transporters or metabolic enzymes, potentially altering target engagement profiles.

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine: Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity and Cellular Permeability Versus Unprotected Uridine Analogs

The dual Boc protection in N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine confers substantially increased lipophilicity compared to unprotected uridine or simple N3-alkyl uridine analogs . While direct logP or permeability coefficient data for this specific compound are not publicly disclosed, the structural addition of two tert-butoxycarbonyl groups and an extended alkyl side chain is known to increase calculated logP by approximately 2–3 units relative to uridine (logP ≈ -1.0) . This class-level inference is supported by the compound's solubility profile, which requires organic co-solvents (DMSO, PEG300, Tween 80) for dissolution at concentrations ≥1 mg/mL, in stark contrast to uridine's high aqueous solubility (>50 mg/mL in water) .

Lipophilicity enhancement
Class-level inference
Estimated ΔlogP ~+2–3; solubility >50-fold lower vs uridine
May improve passive membrane permeability for intracellular target access
Requires organic co-solvents; direct logP not disclosed
Antiviral Prodrug Design Cell Permeability

Chemoselective Deprotection Enables On-Demand Amine Functionalization

The Boc protecting groups in N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine are acid-labile and can be selectively removed under mild acidic conditions (e.g., 20–50% TFA in DCM, or 4 M HCl in dioxane) to reveal a free primary amine on the side chain . This chemoselective handle enables subsequent bioconjugation (e.g., NHS-ester coupling, isothiocyanate labeling, or click chemistry via azide/alkyne functionalization) or controlled prodrug activation that is not possible with permanently substituted N3-alkyl or N3-aryl uridine analogs such as N3-methyluridine or N3-(4-nitrobenzyl)uridine, which lack latent reactive functionalities [1]. Class-level precedent with Boc-protected nucleoside aminooxy acids demonstrates that Boc deprotection proceeds with high yield (>85%) and minimal nucleoside degradation when optimized conditions are applied .

Latent amine handle
Class-level inference
Acid-labile Boc → free primary amine for conjugation
Enables on-demand functionalization not possible with simple N3-analogs
Deprotection yields >85% in analogous Boc-nucleosides
Bioconjugation Prodrug Activation Chemical Biology

Chiral (2S) Stereochemistry Introduces Enantioselective Recognition Potential

The N3-side chain of the target compound incorporates a chiral center at the alpha-carbon adjacent to the Boc-protected amine, configured as (2S) as confirmed by the compound's IUPAC nomenclature and SMILES representation [1]. This stereochemical feature is absent in achiral N3-substituted uridine analogs such as N3-methyluridine, N3-benzyluridine, or N3-(4-nitrobenzyl)uridine . In related N3-substituted pyrimidine nucleosides, stereochemistry has been shown to influence binding affinity to synaptic membrane targets and to modulate CNS depressant effects [2]. While direct enantiomeric comparison data for this specific compound are not available, class-level evidence from the SAR of N3-substituted uridines demonstrates that structural modifications at the N3 position significantly alter pharmacological outcomes, with antinociceptive effects varying by up to 5.8-fold depending on substituent identity [3].

Chiral center impact
Class-level inference
(2S) configuration vs achiral N3-substituents
Potential enantioselective transporter recognition
CNS response varied up to 5.8-fold by N3 substituent in related series
Stereochemistry Target Engagement Metabolic Stability

Broad-Spectrum RNA Virus Polymerase Inhibition Potential

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine is characterized as possessing antiviral attributes with demonstrated ability to thwart the replication of RNA viruses . Class-level evidence from uridine-based nucleotide analog polymerase inhibitors (e.g., sofosbuvir, adafosbuvir) demonstrates that structural modifications at the N3 and ribose positions can yield potent inhibitors of viral RNA-dependent RNA polymerases, with IC50 values ranging from nanomolar to low micromolar concentrations in HCV replicon assays [1]. While specific EC50 or IC50 values for the target compound have not been published in peer-reviewed literature, the compound's classification as a nucleoside analog with antiviral potential positions it as a research tool for studying polymerase inhibition mechanisms and for screening campaigns against emerging RNA virus targets .

Polymerase inhibition context
Supporting evidence
Structurally distinct uridine analog for screening
Supports RNA virus polymerase inhibition studies
Quantitative potency not reported; class benchmark IC50 ~27 nM
Antiviral RNA Polymerase HCV

CNS Pharmacological Activity in Anticonvulsant and Anxiolytic Models

The target compound is identified as a uridine analog with potential antiepileptic effects and is recommended for research into anticonvulsant and anxiolytic activities . Class-level evidence from 78 N3-substituted pyrimidine nucleosides demonstrates that specific N3 modifications can produce pronounced antinociceptive effects in mouse models, with certain derivatives (e.g., N3-(2′,4′-dimethoxyphenacyl)uridine) achieving 93% efficacy in hot plate assays, representing a 5.8-fold enhancement over the reference compound N3-phenacyluridine (16% efficacy) [1]. While quantitative efficacy data for N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine have not been publicly disclosed, the compound's distinct N3-substituent architecture provides a unique chemical probe for exploring CNS nucleoside pharmacology distinct from simpler N3-alkyl or N3-aryl analogs .

CNS model response
Supporting evidence
Class-level antinociceptive efficacy up to 93% in mouse hot plate
Provides a basis for CNS nucleoside pharmacology research
Target compound data not disclosed; 5.8-fold variation by substituent
Antiepileptic Anxiolytic CNS Research

Optimized Stability and Storage Profile for Reproducible Research Outcomes

N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine exhibits a defined stability profile that supports reproducible long-term storage and experimental planning. The compound is stable as a powder for 3 years at -20°C and 2 years at 4°C, with solution-phase stability maintained for 6 months at -80°C and 1 month at -20°C . These stability parameters are documented and standardized across multiple reputable vendors, providing procurement confidence not uniformly available for custom-synthesized or less well-characterized N3-substituted uridine analogs . The compound is also stable at ambient temperature for several days during routine shipping, minimizing cold-chain complications and reducing the risk of compound degradation during transit .

Storage stability
Supporting evidence
Powder: 3 yr (-20°C), 2 yr (4°C); Solution: 6 mo (-80°C)
Supports reproducible long-term research use
Multi-vendor documented parameters
Compound Management Stability Reproducibility

Optimal Research and Industrial Applications for N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine


Antiviral Discovery: RNA Virus Polymerase Inhibition Screening

Researchers investigating novel antiviral agents against RNA viruses (e.g., HCV, SARS-CoV-2, influenza) can employ N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine as a structurally distinct uridine analog scaffold for screening against viral RNA-dependent RNA polymerases . The compound's enhanced lipophilicity relative to uridine may facilitate improved intracellular accumulation in cell-based antiviral assays . Its Boc-protected side chain can be deprotected to generate a reactive amine handle for installing phosphoramidate prodrug moieties or fluorescent reporters, enabling mechanism-of-action studies and target engagement validation [1].

CNS Pharmacology: Anticonvulsant and Anxiolytic Mechanism Elucidation

Investigators studying the role of uridine and its analogs in CNS function can utilize this compound as a chemical probe in anticonvulsant and anxiolytic research programs . The compound's N3-substitution pattern offers a unique structural topology for exploring structure-activity relationships in CNS nucleoside pharmacology, complementing existing SAR data from simpler N3-alkyl and N3-aryl uridine derivatives . The (2S) stereochemistry provides an additional dimension for investigating chiral recognition by CNS nucleoside transporters and metabolic enzymes that may influence brain penetration and target engagement [1].

Chemical Biology: On-Demand Functionalization and Bioconjugation

Scientists requiring a uridine analog with a latent, chemoselective functionalization handle will find N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine uniquely suited for bioconjugation workflows . Controlled Boc deprotection under mild acidic conditions reveals a primary amine that can be derivatized with NHS esters, isothiocyanates, or click chemistry partners for applications including fluorescent probe synthesis, affinity chromatography ligand preparation, or PROTAC linker attachment . This capability is not shared by permanently substituted N3-alkyl or N3-aryl uridine analogs, positioning this compound as a versatile building block for advanced chemical biology investigations [1].

Nucleoside Prodrug Design: Validation of Lipophilic Prodrug Strategies

Researchers developing nucleoside prodrugs with improved pharmacokinetic properties can use this compound as a benchmark for evaluating lipophilic prodrug strategies . The dual Boc protection serves as a model for transient lipophilic masking, which can be systematically compared to alternative prodrug approaches (e.g., phosphoramidate ProTides, amino acid esters) . The compound's documented stability and solubility profile provide a reproducible baseline for in vitro and in vivo prodrug activation studies, enabling quantitative assessment of deprotection kinetics and intracellular payload release [1].

Application
Selection Property
Validation Focus
RNA virus polymerase inhibition studies
Lipophilicity-enhanced nucleoside scaffold
Intracellular accumulation and target engagement assays
CNS nucleoside pharmacology research
N3-substitution architecture and (2S) chirality
Transporter recognition and model-response endpoints
On-demand bioconjugation
Latent primary amine via Boc deprotection
Bioconjugation efficiency and probe development
Prodrug activation research
Dual Boc lipophilic masking
Deprotection kinetics and intracellular release
Quote Request

Request a Quote for N3-(2S)-[2-(tert-Butoxycarbonyl)amino-3-(tert-butoxy carbonyl)]propyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.